4-Hydroxy-beta-methylchalcone
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Overview
Description
4-Hydroxy-beta-methylchalcone is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . Chalcones are known for their diverse therapeutic activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The most common method for synthesizing chalcones, including 4-Hydroxy-beta-methylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction conditions typically include the use of sodium hydroxide or potassium hydroxide in ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
4-Hydroxy-beta-methylchalcone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or toluene, and controlled temperatures. Major products formed from these reactions include epoxides, diketones, and substituted chalcones .
Scientific Research Applications
4-Hydroxy-beta-methylchalcone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-beta-methylchalcone involves its interaction with various molecular targets and pathways. The α, β-unsaturated carbonyl system in the compound allows it to participate in electron transfer reactions, leading to the modulation of signaling pathways involved in inflammation, cancer, and microbial infections . The compound can inhibit enzymes, disrupt cell membranes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
4-Hydroxy-beta-methylchalcone can be compared with other chalcone derivatives, such as:
4-Hydroxychalcone: Similar in structure but lacks the methyl group, leading to different biological activities.
4-Methylchalcone: Lacks the hydroxyl group, which affects its solubility and reactivity.
Isoxazole-chalcone: Contains an isoxazole ring, providing unique antimicrobial properties.
The uniqueness of this compound lies in its combined hydroxyl and methyl groups, which enhance its biological activities and chemical reactivity .
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(Z)-4-hydroxy-1,3-diphenylbut-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c17-12-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-11,17H,12H2/b15-11+ |
InChI Key |
YSDMFFBPTVKIEB-RVDMUPIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/CO |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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